molecular formula C16H16N4O2 B2618736 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034512-54-2

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2618736
CAS No.: 2034512-54-2
M. Wt: 296.33
InChI Key: IRTCKPHBTDJPPF-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide features a methyl-substituted isoxazole core linked via a carboxamide-ethyl bridge to a 4-phenylpyrazole moiety. This structure combines the metabolic stability of isoxazoles with the versatile pharmacophoric properties of pyrazoles, making it a candidate for therapeutic applications, particularly in inflammation or oncology. Its synthesis likely involves amide coupling strategies similar to those described for related compounds in the literature .

Properties

IUPAC Name

5-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12-9-15(19-22-12)16(21)17-7-8-20-11-14(10-18-20)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTCKPHBTDJPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Core Structural Variations

The compound differs from analogs in substituent patterns, linker chemistry, and heterocyclic arrangements. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Isoxazole + pyrazole Methyl (isoxazole), phenyl (pyrazole) 394.35 (calc.) Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-1-phenyl-pyrazole-4-carboxamide (3a) Pyrazole + pyrazole Chloro, cyano, methyl, phenyl 403.1 133–135 68
5-Methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-(trifluoromethylphenoxy)isoxazole-3-carboxamide Isoxazole + pyrazole Trifluoromethylphenoxy 394.35 Not reported Not reported
5-Methyl-N-(4-(3-(methylcarbamoyl)-1H-indazol-6-yl)phenyl)isoxazole-3-carboxamide Isoxazole + indazole Methylcarbamoyl-indazole 420.43 (calc.) Not reported Not reported

Key Observations :

  • Substituent Effects : The target compound lacks electron-withdrawing groups (e.g., Cl, CN) seen in compound 3a , which may reduce its reactivity but enhance lipophilicity.
  • Heterocyclic Modifications : Replacement of pyrazole with indazole in introduces a bicyclic system, likely enhancing rigidity and binding affinity to kinase targets.

Pharmacological and Physicochemical Properties

Predicted ADME Profiles

Using Swiss ADME models (referenced in ):

Property Target Compound Compound 3a Trifluoromethyl Analog
Molecular Weight 394.35 403.1 394.35
LogP (lipophilicity) ~2.8 (est.) ~3.1 ~3.5 (CF3 group)
H-Bond Donors 2 1 2
H-Bond Acceptors 6 7 6
Solubility (ESOL) Moderate Low Low

Analysis :

  • The target compound’s methyl group slightly reduces LogP compared to trifluoromethyl analogs, balancing solubility and membrane permeability.
  • The absence of polar groups (e.g., CN in 3a ) may limit aqueous solubility but improve blood-brain barrier penetration.

Biological Activity

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is C15H16N4O2. Its structure includes an isoxazole ring, a pyrazole moiety, and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole ring allows for potential binding to specific active sites, influencing enzymatic activity or receptor signaling pathways. This interaction may lead to therapeutic effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 Cell Line : Compounds similar in structure showed GI50 values as low as 3.79 µM, indicating potent inhibitory effects on breast cancer cells .
  • NCI-H460 Cell Line : Certain derivatives exhibited IC50 values around 42.30 µM against lung cancer cells, showcasing their potential as anticancer agents .

Anti-inflammatory Activity

Pyrazole derivatives have been identified as selective COX-2 inhibitors, which play a crucial role in inflammation. For example:

  • Inhibition Studies : Compounds have shown superior anti-inflammatory activity compared to standard drugs like celecoxib, with edema inhibition percentages reaching up to 71% .

Case Studies and Research Findings

StudyCompoundCell LineActivityIC50 (µM)
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2Cytotoxicity3.25
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA549Growth Inhibition26
Li et al.1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H460Autophagy Induction0.39

Q & A

Q. Can bioisosteric replacement improve its pharmacological profile?

  • Approach :
  • Isoxazole Replacement : Substitute with 1,2,4-oxadiazole to enhance metabolic stability.
  • Pyrazole Modifications : Replace the phenyl group with thiophene for improved solubility.
  • In Silico Screening : Use SwissADME or ADMETlab to predict absorption and toxicity .

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